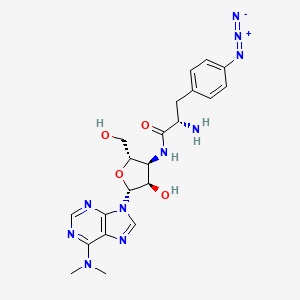![molecular formula C14H10O B1203596 (1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene CAS No. 66226-25-3](/img/structure/B1203596.png)
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene is a chiral epoxide derived from phenanthrene. This compound is notable for its unique stereochemistry, which can significantly influence its chemical behavior and interactions. The compound’s structure includes an epoxide ring, which is a three-membered cyclic ether, making it highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene typically involves the epoxidation of phenanthrene derivatives. One common method is the reaction of phenanthrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, dihydro derivatives, and various substituted phenanthrene derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the biological activity of epoxide-containing natural products.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring specific stereochemistry.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene exerts its effects involves its high reactivity due to the strained epoxide ring. This ring can undergo ring-opening reactions, which are often catalyzed by acids, bases, or enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1,2-epoxy-1,2-dihydrophenanthrene: The enantiomer of the compound, which has different stereochemistry and potentially different reactivity and biological activity.
1,2-dihydroxyphenanthrene: A diol derivative that can be formed by the oxidation of the epoxide.
Phenanthrene: The parent hydrocarbon from which the epoxide is derived.
Uniqueness
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in stereoselective synthesis and in studying the effects of chirality in chemical and biological systems.
Properties
CAS No. |
66226-25-3 |
|---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-8,13-14H/t13-,14+/m1/s1 |
InChI Key |
ALTXUIJFJAHUPS-KGLIPLIRSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]4[C@H]3O4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohept[b]indole](/img/structure/B1203517.png)







![[(3S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-17-acetyloxy-6,11-dichloro-13-methyl-2,3,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1203529.png)


![Phenanthro[9,10-e]acephenanthrylene](/img/structure/B1203535.png)

